2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
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Overview
Description
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the quaternization of an imidazole derivative with an alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Imidazole derivative, alkylating agent (e.g., ethyl sulfate).
Reaction Conditions: Solvent (e.g., acetonitrile), heating (e.g., 60-80°C), and stirring.
Purification: The product is typically purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); conditionssolvent (e.g., DMF), heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolium oxides, while reduction may produce imidazolium hydrides.
Scientific Research Applications
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer in the production of flexible plastics.
Uniqueness
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is unique due to its imidazolium core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
93905-02-3 |
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Molecular Formula |
C18H38N2O5S |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-[3-ethyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C16H33N2O.C2H6O4S/c1-5-7-8-9-10-16(3,4)15-17(6-2)11-12-18(15)13-14-19;1-2-6-7(3,4)5/h19H,5-14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
VDAUQERGTZPOLQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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